

Analytical techniques for 4-(3-Chlorophenyl)pyrimidin-2-amine characterization

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Compound of Interest

Compound Name:	4-(3-Chlorophenyl)pyrimidin-2-amine
CAS No.:	913322-47-1
Cat. No.:	B1455245

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An Application Guide to the Comprehensive Characterization of 4-(3-Chlorophenyl)pyrimidin-2-amine

Abstract: This document provides a detailed guide for the analytical characterization of **4-(3-Chlorophenyl)pyrimidin-2-amine**, a key heterocyclic compound with significant potential in pharmaceutical research and development. Pyrimidine derivatives are known to possess a wide spectrum of biological activities, making their precise identification, purity assessment, and structural confirmation critical for advancing drug discovery programs.[1][2] This guide moves beyond simple procedural lists to explain the causality behind the selection of specific analytical techniques and experimental parameters. It is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for characterizing this class of molecules. The protocols herein are designed as self-validating systems, integrating multiple orthogonal techniques to ensure the highest degree of confidence in the final analytical result.

Introduction and Physicochemical Profile

4-(3-Chlorophenyl)pyrimidin-2-amine is a substituted pyrimidine that serves as a valuable intermediate in the synthesis of pharmacologically active molecules. The structural combination of a pyrimidine ring, a primary amine, and a chlorinated phenyl group imparts specific chemical

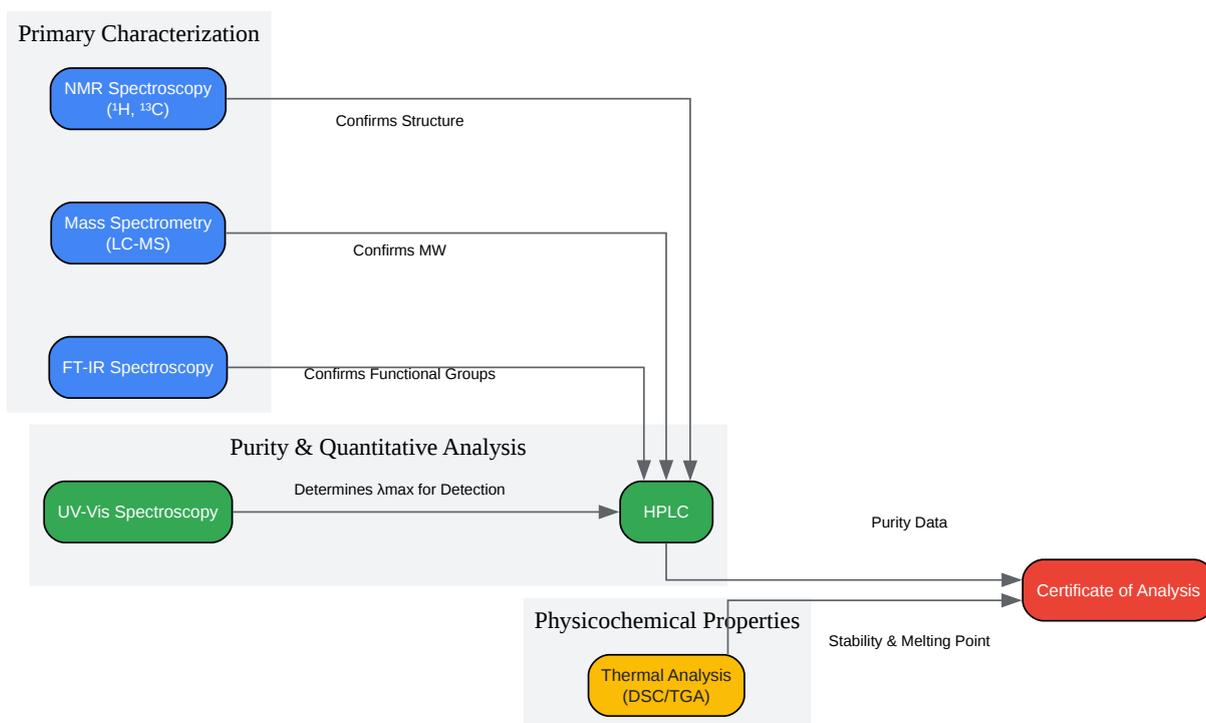
properties that necessitate a multi-faceted analytical approach. Rigorous characterization is paramount to ensure the identity, purity, and stability of the compound, which are foundational requirements for its use in further synthesis or biological screening.

A summary of the key physicochemical properties of **4-(3-Chlorophenyl)pyrimidin-2-amine** is presented below. These parameters are fundamental for selecting appropriate analytical conditions, such as solvent choice for spectroscopy and chromatography.

Property	Value	Source
Chemical Structure	 Chemical Structure of 4-(3-Chlorophenyl)pyrimidin-2-amine	PubChem CID: 13958569
Molecular Formula	C ₁₀ H ₈ ClN ₃	Inferred from Structure
Molecular Weight	205.65 g/mol	Inferred from Formula
Appearance	White to off-white solid	Typical for this class
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in water	Typical for heterocyclic amines

Integrated Analytical Workflow

A comprehensive characterization of **4-(3-Chlorophenyl)pyrimidin-2-amine** relies on the integration of multiple analytical techniques. Each method provides a unique piece of information, and together they create a complete profile of the molecule's identity, structure, purity, and thermal stability. The following workflow illustrates the logical progression of analysis.



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Caption: Integrated workflow for the comprehensive characterization of **4-(3-Chlorophenyl)pyrimidin-2-amine**.

Spectroscopic Characterization: Structural Elucidation

Spectroscopic techniques are the cornerstone of structural analysis, providing unambiguous evidence of the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ^1H and ^{13}C NMR are essential for a complete assignment.[3]

Expertise & Causality: The choice of a deuterated solvent is critical. Dimethyl sulfoxide- d_6 (DMSO- d_6) is highly recommended. Its polarity ensures complete dissolution of the sample, and its ability to form hydrogen bonds slows the chemical exchange of the primary amine ($-\text{NH}_2$) protons, often allowing them to be resolved as a distinct signal in the ^1H NMR spectrum.

Protocol: ^1H and ^{13}C NMR Analysis

- **Sample Preparation:** Accurately weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of DMSO- d_6 in a clean, dry 5 mm NMR tube.[3]
- **Instrument Setup:** Use a 400 MHz or higher field NMR spectrometer.
- **^1H NMR Acquisition:**
 - **Pulse Program:** Standard single-pulse ('zg30').
 - **Number of Scans:** 16-64 scans.
 - **Spectral Width:** -2 to 12 ppm.
 - **Relaxation Delay:** 2 seconds.
- **^{13}C NMR Acquisition:**
 - **Pulse Program:** Proton-decoupled pulse program ('zgpg30').
 - **Number of Scans:** 1024-4096 scans (or until adequate signal-to-noise is achieved).
 - **Spectral Width:** 0 to 200 ppm.
 - **Relaxation Delay:** 2 seconds.
- **Data Processing:** Process the data using appropriate software. Reference the spectra to the residual DMSO solvent peak ($\delta \approx 2.50$ ppm for ^1H and $\delta \approx 39.52$ ppm for ^{13}C).

Expected Spectral Data & Interpretation

¹ H NMR (DMSO-d ₆)	Expected δ (ppm)	Multiplicity	Assignment
Phenyl Protons	~7.2 - 8.0	m	4 protons on the chlorophenyl ring
Pyrimidine Protons	~6.8 - 8.5	d, d	2 protons on the pyrimidine ring
Amine Protons	~6.5 - 7.5	br s	2 protons of the -NH ₂ group

¹³ C NMR (DMSO-d ₆)	Expected δ (ppm)	Assignment
Pyrimidine Carbons	~155 - 165	3 carbons in the pyrimidine ring
Phenyl Carbons	~115 - 140	6 carbons in the phenyl ring
C-Cl Carbon	~130 - 135	Carbon attached to chlorine

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups within a molecule based on their vibrational frequencies.

Expertise & Causality: For a primary aromatic amine like **4-(3-Chlorophenyl)pyrimidin-2-amine**, the N-H stretching region is highly diagnostic. Primary amines typically show two distinct bands corresponding to asymmetric and symmetric stretching modes.^[4] The presence of both confirms the -NH₂ group.

Protocol: FT-IR Analysis (ATR or KBr Pellet)

- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the clean ATR crystal. Apply pressure to ensure good contact.
- **Data Acquisition:** Collect the spectrum over a range of 4000-400 cm⁻¹.

- **Background Correction:** Perform a background scan of the empty ATR crystal before analyzing the sample.
- **Data Processing:** Identify and label the major absorption peaks.

Expected Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3450 - 3300	N-H Stretch (asymmetric & symmetric)	Primary Amine (-NH ₂)
3100 - 3000	C-H Stretch (aromatic)	Phenyl & Pyrimidine Rings
1650 - 1580	N-H Bend (scissoring)	Primary Amine (-NH ₂)[4]
1600 - 1450	C=C and C=N Stretch	Aromatic/Heterocyclic Rings
1335 - 1250	C-N Stretch (aromatic)	Aryl-Amine[4][5]
800 - 600	C-Cl Stretch	Chloro-Aromatic

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and offers structural information through fragmentation patterns. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for both identification and purity analysis.

Expertise & Causality: The most critical diagnostic feature in the mass spectrum of this compound is the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion peak will appear as a pair of signals (M⁺ and M+2) separated by 2 m/z units, with a relative intensity ratio of approximately 3:1, providing definitive evidence for the presence of one chlorine atom.

Protocol: LC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

- Chromatography: Use a C18 HPLC column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to aid ionization).
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization, Positive (ESI+). This mode is ideal for protonating the basic amine and pyrimidine nitrogens.
 - Mass Range: Scan from m/z 50 to 500.
- Data Analysis: Identify the $[M+H]^+$ ion. Examine its isotopic pattern to confirm the presence of chlorine.

Expected Results

- Molecular Ion: $[M+H]^+$ at m/z 206.04.
- Isotopic Pattern: A second peak at m/z 208.04 with approximately one-third the intensity of the m/z 206.04 peak.

Purity Assessment and Quantitative Analysis

While spectroscopy confirms identity, chromatography is the gold standard for determining purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the preferred method for assessing the purity of pyrimidine derivatives.^[6] It separates the target compound from any impurities, starting materials, or by-products.

Expertise & Causality: The selection of a UV detection wavelength is guided by UV-Vis spectroscopy. By setting the detector to the wavelength of maximum absorbance (λ_{max}), the method achieves the highest sensitivity for the target analyte. A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable run time.

Protocol: Purity Analysis by RP-HPLC

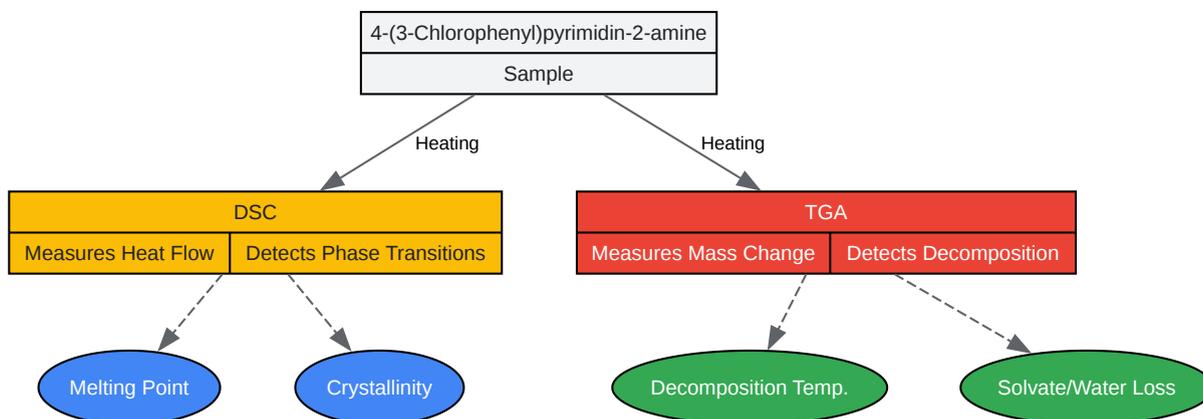
- UV-Vis Scan (for λ_{max} determination):
 - Prepare a dilute solution of the sample in methanol.
 - Scan from 200-400 nm to determine the λ_{max} . For pyrimidine derivatives, this is often in the 260-280 nm range.[7]
- HPLC Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.
- Chromatographic Conditions:

Parameter	Recommended Condition
Column	C18, 4.6 x 150 mm, 5 μm
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient	10% B to 90% B over 15 minutes
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Detection	UV at λ_{max} (e.g., 275 nm)
Column Temperature	30 $^{\circ}\text{C}$

- Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: $(\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100\%$.

Physicochemical Characterization: Thermal Properties

Thermal analysis techniques are essential for understanding the material properties of a compound, including its melting point, thermal stability, and the presence of solvates.[8]



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Caption: Relationship between Thermal Analysis techniques and the properties they elucidate.

Protocol: DSC and TGA Analysis

- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA pan or a crimped aluminum DSC pan.
- Instrument Conditions:
 - Technique: Differential Scanning Calorimetry (DSC)
 - Temperature Range: 30 °C to 250 °C (or above expected melting point)
 - Heating Rate: 10 °C/min
 - Atmosphere: Nitrogen purge (50 mL/min)
 - Technique: Thermogravimetric Analysis (TGA)
 - Temperature Range: 30 °C to 500 °C
 - Heating Rate: 10 °C/min
 - Atmosphere: Nitrogen purge (50 mL/min)

- Data Analysis:
 - DSC: Determine the onset and peak temperature of the endotherm corresponding to the melting point.
 - TGA: Analyze the thermogram for any mass loss events prior to decomposition. A sharp mass loss at high temperatures indicates thermal decomposition.

Conclusion

The analytical protocols detailed in this guide provide a robust framework for the comprehensive characterization of **4-(3-Chlorophenyl)pyrimidin-2-amine**. By systematically applying orthogonal techniques—NMR for structure, MS for molecular weight, FT-IR for functional groups, HPLC for purity, and Thermal Analysis for physical properties—researchers can establish a complete and reliable profile of this important chemical entity. This multi-faceted approach ensures data integrity and is fundamental for quality control in any research or drug development pipeline.

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